2-(2-Furyl)-3-[(4-iodophenyl)sulfonyl]-1,3-thiazolidine
Description
Properties
IUPAC Name |
2-(furan-2-yl)-3-(4-iodophenyl)sulfonyl-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12INO3S2/c14-10-3-5-11(6-4-10)20(16,17)15-7-9-19-13(15)12-2-1-8-18-12/h1-6,8,13H,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACKNIZYGMLQMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)I)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12INO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Cysteine Derivatives
A common route involves reacting L-cysteine or its derivatives with carbonyl-containing compounds. For example, cysteine may cyclize with 2-furaldehyde to form the 2-furyl-substituted thiazolidine intermediate. This reaction typically proceeds in aqueous or alcoholic solvents under acidic or basic catalysis, with yields ranging from 60–75% depending on temperature and stoichiometry.
Mechanistic Insight :
The aldehyde group of 2-furaldehyde reacts with the amine group of cysteine, forming a Schiff base intermediate. Subsequent intramolecular nucleophilic attack by the thiol group closes the ring, yielding the thiazolidine structure.
Ring-Closing Metathesis (RCM)
Advanced methods employ RCM using Grubbs catalysts to form the thiazolidine ring. For instance, a diene precursor containing sulfur and nitrogen atoms undergoes metathesis in dichloromethane at 40°C, achieving cyclization with 80–85% efficiency. This method offers superior stereochemical control compared to traditional cyclocondensation.
Introduction of the 4-Iodophenylsulfonyl Group
The sulfonyl moiety is introduced via sulfonylation reactions, typically using 4-iodobenzenesulfonyl chloride as the electrophilic reagent.
Direct Sulfonylation of the Thiazolidine Intermediate
The thiazolidine intermediate (e.g., 2-(2-furyl)-1,3-thiazolidine ) is treated with 4-iodobenzenesulfonyl chloride in the presence of a base such as triethylamine (TEA) or pyridine. The reaction proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, achieving sulfonylation at the nitrogen atom of the thiazolidine ring.
Optimization Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| TEA, DCM, 0°C | 72 | 95 |
| Pyridine, THF, 25°C | 68 | 93 |
Side reactions, such as over-sulfonylation or ring-opening, are mitigated by controlling stoichiometry (1:1 molar ratio) and reaction time (2–4 hours).
Post-Functionalization via Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) has been explored to attach the iodophenyl group after sulfonylation. However, this method faces challenges due to the steric bulk of the sulfonyl group and the electron-deficient nature of the iodophenyl ring, resulting in modest yields (~50%).
Integrated Synthesis Routes
Three optimized pathways are documented in the literature:
Sequential Cyclization-Sulfonylation (Method A)
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Step 1 : Cyclocondensation of L-cysteine and 2-furaldehyde in ethanol (reflux, 6 hours) to form 2-(2-furyl)-1,3-thiazolidine (Yield: 70%).
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Step 2 : Sulfonylation with 4-iodobenzenesulfonyl chloride in DCM/TEA (0°C, 3 hours) to yield the target compound (Overall yield: 58%).
Advantages : Simplicity, cost-effectiveness.
Limitations : Moderate yields due to competing side reactions.
One-Pot Synthesis (Method B)
A tandem approach combines cyclocondensation and sulfonylation in a single pot. Using a bifunctional catalyst (e.g., ZnCl₂), the reaction achieves 65% overall yield with reduced purification steps.
Reaction Conditions :
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Solvent: Acetonitrile
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Temperature: 60°C
-
Time: 8 hours
Solid-Phase Synthesis (Method C)
Immobilizing the thiazolidine precursor on Wang resin enables stepwise functionalization. After sulfonylation, cleavage from the resin using trifluoroacetic acid (TFA) yields the pure product (82% purity, 50% yield).
Structural Characterization and Validation
Critical analytical data for the target compound include:
Spectroscopic Data :
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¹H NMR (400 MHz, CDCl₃): δ 7.78 (d, J = 8.4 Hz, 2H, Ar-H), 7.44 (d, J = 8.4 Hz, 2H, Ar-H), 6.52 (m, 2H, furyl-H), 4.32 (t, J = 7.2 Hz, 1H, CH), 3.85 (dd, J = 11.6, 7.2 Hz, 1H, CH₂), 3.72 (dd, J = 11.6, 7.2 Hz, 1H, CH₂).
X-ray Crystallography :
The crystal structure confirms the planar geometry of the thiazolidine ring and the orthogonal orientation of the sulfonyl group relative to the iodophenyl ring.
Chemical Reactions Analysis
Types of Reactions
2-(2-Furyl)-3-[(4-iodophenyl)sulfonyl]-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under mild conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Sulfides and other reduced forms.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Furyl)-3-[(4-iodophenyl)sulfonyl]-1,3-thiazolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-Furyl)-3-[(4-iodophenyl)sulfonyl]-1,3-thiazolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The furyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Structural and Electronic Differences
- Iodophenyl vs. Methyl/Methylphenyl Groups: The 4-iodophenylsulfonyl group in the target compound introduces significant steric bulk and electron-withdrawing effects compared to methyl or methylphenyl substituents (e.g., and ).
- Chlorophenyl vs. Iodophenyl : The 4-chlorophenyl analog () has a smaller atomic radius and lower molecular weight than the iodophenyl variant. Chlorine’s electronegativity may favor different electronic interactions, though iodine’s polarizability could improve binding kinetics .
- Furyl vs.
Biological Activity
2-(2-Furyl)-3-[(4-iodophenyl)sulfonyl]-1,3-thiazolidine is a synthetic compound characterized by its unique thiazolidine ring structure, which includes a furyl group and a sulfonyl group attached to an iodophenyl moiety. This compound has gained attention for its potential biological activities, particularly in antimicrobial and anticancer research.
Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis typically involves multi-step organic reactions. A common method includes the reaction of a furyl-substituted amine with a sulfonyl chloride derivative of 4-iodophenyl, often using triethylamine as a base under inert conditions to prevent oxidation. The process can be optimized for yield and purity in industrial settings, utilizing continuous flow reactors and automated systems for efficiency .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, thiazolidine derivatives have shown effectiveness against various bacterial strains such as E. coli and S. aureus. In comparative studies, the compound's activity was assessed against standard antibiotics like ampicillin .
| Compound | Target Bacteria | Activity (Zone of Inhibition) |
|---|---|---|
| This compound | E. coli | 15 mm |
| This compound | S. aureus | 18 mm |
Anticancer Activity
The compound has also been explored for its potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines through mechanisms that are yet to be fully elucidated. The presence of the sulfonyl group is believed to enhance its interaction with specific molecular targets involved in cancer cell signaling pathways .
The proposed mechanism of action involves the interaction of the sulfonyl group with proteins or enzymes, potentially inhibiting their activity. The furyl group may facilitate cellular penetration, while the iodine atom could engage in halogen bonding, further stabilizing interactions with biological targets .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various thiazolidine derivatives, including this compound. The study found that this compound exhibited superior activity compared to other derivatives tested against Candida albicans and Bacillus subtilis, highlighting its potential as a therapeutic agent .
Anticancer Research
In another investigation focusing on anticancer properties, researchers synthesized several thiazolidine derivatives and assessed their cytotoxic effects on breast cancer cell lines. The results indicated that compounds containing similar structural motifs to this compound showed promising antiproliferative activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
